molecular formula C9H14N2O2 B11769728 1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione CAS No. 723335-17-9

1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione

Cat. No.: B11769728
CAS No.: 723335-17-9
M. Wt: 182.22 g/mol
InChI Key: QVZKJWWTHLOLKC-UHFFFAOYSA-N
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Description

1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione is a bicyclic organic compound with the molecular formula C9H14N2O2. This compound is known for its unique structure, which includes a bicyclic framework with two nitrogen atoms and three methyl groups. It is a highly nucleophilic tertiary amine base, often used as a catalyst and reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione can be synthesized through the cyclization of hydroxyethylpiperazine or bis(hydroxyethyl)piperazine under high-temperature conditions with the aid of a catalyst . The reaction involves the formation of a bicyclic structure with the incorporation of methyl groups at specific positions.

Industrial Production Methods

Commercial production of this compound typically involves the catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine . The process is optimized to achieve high yields and purity, making it suitable for large-scale industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield amine derivatives.

    Substitution: The compound is highly nucleophilic and can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical processes.

Scientific Research Applications

1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione involves its role as a strong nucleophile and base. The compound’s two unhindered tertiary amine groups allow it to effectively participate in nucleophilic substitution and catalysis . It acts by donating electron pairs to electrophilic centers, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of methyl groups and nitrogen atoms, which confer distinct nucleophilic and catalytic properties. This makes it particularly effective in certain chemical reactions where other similar compounds may not perform as well.

Properties

CAS No.

723335-17-9

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

1,2,4-trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione

InChI

InChI=1S/C9H14N2O2/c1-8-4-5-9(2,6(12)10-8)11(3)7(8)13/h4-5H2,1-3H3,(H,10,12)

InChI Key

QVZKJWWTHLOLKC-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C(=O)N1C)(NC2=O)C

Origin of Product

United States

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